

BAY-678 Key Properties & Specifications

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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

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For a quick reference, the table below summarizes the core characteristics of **BAY-678** as gathered from supplier data sheets and scientific literature.

| Property | Specification |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Biological Activity | Potent, selective, cell-permeable, and orally bioavailable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3]. |
| IC50 (HNE) | 20 nM [1] [2] [3]. |
| Ki (HNE) | 15 nM [2]. |
| Selectivity | >2,000-fold selectivity against a panel of 21 related serine proteases (tested at up to 30 μ M) [1] [2] [4]. |
| Recommended Use | Chemical probe for research via the Structural Genomics Consortium (SGC) [1] [3] [4]. |
| In Vivo Efficacy | Shows significant efficacy in preclinical models of Acute Lung Injury (ALI), lung emphysema, and Pulmonary Arterial Hypertension (PAH) [1] [3]. |

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges you might face when working with **BAY-678**.

Q1: How should I prepare and store BAY-678 stock solutions to ensure stability?

- **Challenge:** Degradation of the compound, leading to loss of activity and inconsistent experimental results.
- **Solution:** Follow these recommended preparation and storage protocols [1] [3]:
 - **Stock Solution Concentration:** Prepare stock solutions at 10-100 mM in DMSO.
 - **Short-Term Storage:** For daily use, store the DMSO stock solution at -20°C. It is stable for at least one month under these conditions.
 - **Long-Term Storage:** For long-term preservation, aliquot the stock solution and store it at -80°C, where it is stable for up to two years. Avoid repeated freeze-thaw cycles.
 - **Quality Check:** The compound should appear as a light yellow to yellow solid powder before dissolution [3].

Q2: My cellular experiments with BAY-678 are showing unexpected toxicity or off-target effects. What could be wrong?

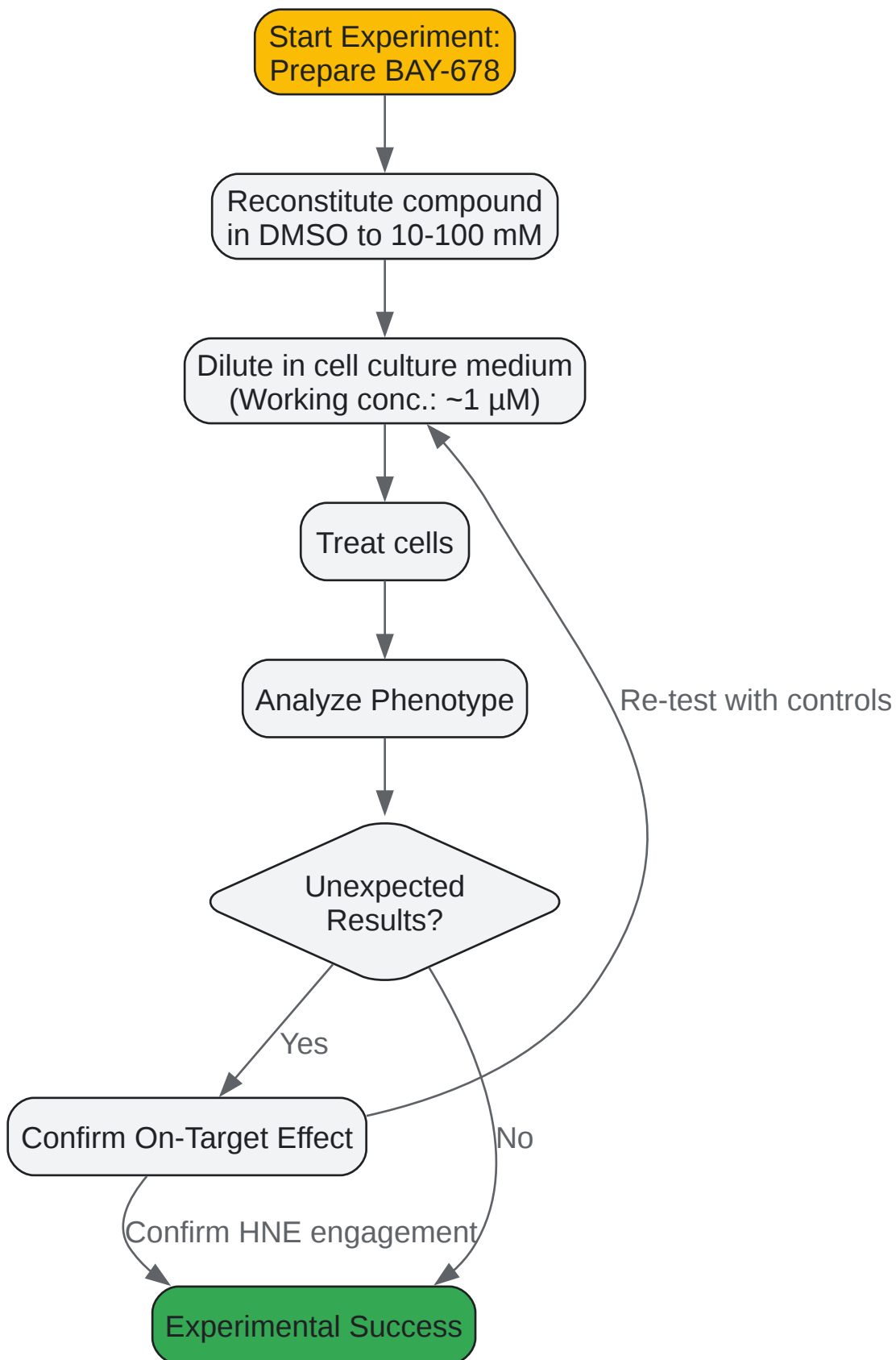
- **Challenge:** Observed cellular effects may not be due to HNE inhibition.
- **Solution:**
 - **Verify Probe Quality:** Ensure you are using the active enantiomer. The S-enantiomer (BAY-677) is inactive and should not be used as a probe [1] [4]. For critical experiments, consider using the racemate (CAS 675103-35-2) as an additional control [5].
 - **Confirm Concentration:** **BAY-678** is a high-quality chemical probe. Use it at concentrations appropriate for cellular studies, typically in the low micromolar range (e.g., 1 µM or below) to maintain target specificity, as it exhibits >2,000-fold selectivity [4] [6].
 - **Use a Paired Control:** The gold standard for chemical probe experiments is to use a structurally similar but less potent control compound (a "paired control"). This helps confirm that the observed phenotype is due to on-target inhibition [6].

Q3: How do I formulate BAY-678 for in vivo studies, such as in rodent models?

- **Challenge:** Achieving effective delivery for oral dosing in animal models.
- **Solution:** **BAY-678** is orally bioavailable. Preclinical studies have successfully used the following formulation for in vivo administration [1] [3]:
 - **Formulation 1 (Recommended):** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
 - *Preparation sequence:* Add the DMSO stock solution to PEG300 and mix evenly. Then add Tween-80 and mix, followed by the saline.
 - **Formulation 2 (Alternative):** 10% DMSO + 90% Corn Oil.
 - **Dosing:** The compound has shown efficacy in models of lung injury and pulmonary hypertension, with a reported half-life of approximately 1.3 hours in rats [1] [2].

Experimental Workflow for Cellular Target Engagement

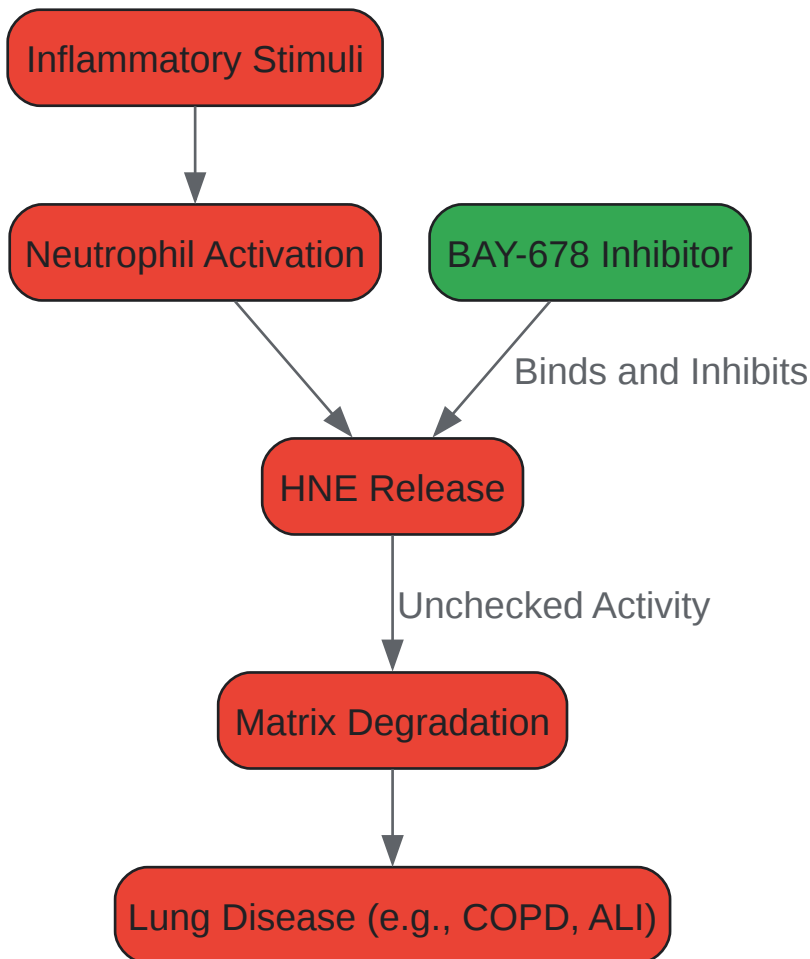
The following diagram outlines a general workflow for conducting and troubleshooting a cellular experiment with **BAY-678**.



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Pathway & Mechanism of Action

To better understand the biological context of your experiments, this diagram illustrates the primary signaling pathway modulated by **BAY-678**.



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Methodology for Key Experiments

For your experimental planning, here is a detailed protocol for a foundational cellular assay.

- **Objective:** To assess the inhibitory effect of **BAY-678** on Human Neutrophil Elastase (HNE) activity in a biochemical assay.
- **Materials:**
 - **Recombinant HNE Enzyme**

- **HNE-specific fluorogenic substrate** (e.g., MeOSuc-AAPV-AMC)
- **Assay Buffer:** (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
- **BAY-678:** Prepare a 10 mM stock in DMSO. Serial dilute in DMSO, then in assay buffer, ensuring the final DMSO concentration is consistent (e.g., $\leq 1\%$) across all wells.
- **Positive Control Inhibitor** (e.g., Sivelestat)
- **Equipment:** Fluorescence microplate reader.
- **Procedure:**
 - **Dilution:** Prepare a serial dilution of **BAY-678** in the assay buffer.
 - **Incubation:** In a microplate, mix the HNE enzyme with the compound solution or vehicle control (DMSO). Pre-incubate for 15-30 minutes at room temperature.
 - **Reaction Initiation:** Start the reaction by adding the fluorogenic substrate.
 - **Measurement:** Immediately monitor the increase in fluorescence (Ex/Em $\sim 360/460$ nm) over 30-60 minutes.
 - **Data Analysis:** Calculate the rate of reaction (RFU/min) for each well. Plot the inhibitor concentration versus the percentage of activity relative to the vehicle control to determine the IC50 value.
- **Expected Outcome:** **BAY-678** should inhibit HNE activity with an IC50 of approximately 20 nM [1] [2].

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References

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